molecular formula C19H20ClF2N3OS B2519822 N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216857-80-5

N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2519822
CAS No.: 1216857-80-5
M. Wt: 411.9
InChI Key: KWGYIIZWQPRLBQ-UHFFFAOYSA-N
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Description

The compound N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride features a benzamide core substituted with a 3-fluoro group and a 6-fluorobenzo[d]thiazol-2-yl moiety.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-14(20)11-13)19-22-16-8-7-15(21)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYIIZWQPRLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has been shown to interact with enzymes such as cyclooxygenases (COX-1, COX-2). The compound’s interaction with these enzymes has been evaluated using a colorimetric enzyme immune assay kit.

Cellular Effects

The effects of this compound on cells are primarily related to its anti-inflammatory properties. It influences cell function by inhibiting the activity of COX-1 and COX-2 enzymes, which play a crucial role in inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to COX-1 and COX-2 enzymes, inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation.

Biological Activity

N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C19H20ClFN4O3SC_{19}H_{20}ClFN_{4}O_{3}S with a molecular weight of 438.9 g/mol. It features a benzamide structure with modifications that enhance its biological activity. The presence of fluorine atoms and a dimethylamino group contributes to its pharmacological profile.

Property Value
Molecular FormulaC19H20ClFN4O3S
Molecular Weight438.9 g/mol
Purity≥ 95%
CAS Number1216677-94-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole moiety and subsequent functionalization to introduce the dimethylamino propyl chain and fluorine substituents. The synthetic pathway often requires rigorous purification techniques to achieve the desired purity levels.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives, including this compound. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Proliferation Inhibition : In vitro assays demonstrate significant inhibition of cell growth in human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). For instance, at concentrations of 1, 2, and 4 μM, related compounds have exhibited effective anti-proliferative properties comparable to established anticancer agents .
  • Mechanism of Action : The mechanism involves the modulation of cell cycle progression and induction of apoptosis through pathways involving IL-6 and TNF-α suppression. Western blot analyses have shown alterations in protein expression associated with apoptosis, further confirming the biological activity of these compounds .

Antimicrobial Activity

Benzothiazole derivatives also exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various microbial strains.

  • Antibacterial Effects : Compounds similar to this benzothiazole derivative have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial potential .
  • Antifungal Activity : The compound's efficacy against fungal pathogens has also been explored, with certain derivatives demonstrating significant antifungal activity at low concentrations .

Case Studies

Several case studies have documented the use of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A study involving a series of synthesized benzothiazoles reported that specific modifications enhanced their anticancer activity significantly compared to unmodified structures. The findings suggested that the introduction of fluorine atoms improved the bioavailability and therapeutic index of these compounds .
  • Case Study 2 : Clinical trials examining the safety and efficacy of related compounds in patients with advanced cancers revealed promising outcomes, with some patients experiencing prolonged survival rates when treated with benzothiazole-based therapies .

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in tumor cells by modulating signaling pathways involved in cell survival and death.
  • Case Study : In vitro studies have shown that the compound effectively reduces the viability of several cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The antimicrobial efficacy of N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has been explored:

  • Activity Against Bacteria : Preliminary studies indicate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. However, further research is needed to establish its clinical relevance compared to conventional antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

This compound has also been investigated for its neuroprotective capabilities:

  • Mechanism : It may modulate oxidative stress pathways, providing protective effects on neuronal cells.
  • Case Study : In models of neurodegenerative diseases, the compound demonstrated the ability to reduce neuronal cell death induced by oxidative stress.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : As an antitumor agent, it could be developed into a treatment for various cancers.
  • Infection Control : Its antimicrobial properties may lead to the development of new antibiotics or adjunct therapies.
  • Neuroprotection : The neuroprotective effects suggest potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Substituents on Benzothiazole Acyl Group Modifications Key Properties/Notes
Target Compound (Hypothetical) C₂₁H₂₁ClF₂N₃O₂S 455.9 (estimated) 6-fluoro 3-fluoro-benzamide Theoretical solubility enhanced by dimethylaminopropyl chain; fluorine atoms may improve metabolic stability
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride (1330298-95-7) C₁₇H₂₀ClFN₄O₂S 398.9 6-fluoro 5-methylisoxazole-3-carboxamide Lower molecular weight; isoxazole may reduce steric hindrance compared to benzamide
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride (1215480-59-3) C₂₂H₂₂Cl₂N₄O₃S 493.4 6-chloro Dioxoisoindolinyl-acetamide Higher molecular weight; chloro substituent increases lipophilicity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxybenzamide hydrochloride C₂₆H₂₇ClN₃O₂S 487.0 (estimated) 6-methyl 3-phenoxybenzamide Phenoxy group may enhance π-π stacking interactions

Substituent Effects on Pharmacological Activity

  • Fluorine vs. Chlorine : The 6-fluoro substituent (target compound) likely offers improved metabolic stability compared to 6-chloro analogs (e.g., CAS 1215480-59-3) due to fluorine’s electronegativity and smaller atomic radius .
  • Benzamide vs.

Physicochemical Properties

  • Solubility: The dimethylaminopropyl chain in all analogs contributes to water solubility, critical for bioavailability.
  • Lipophilicity : Chlorine substitution (CAS 1215480-59-3) increases logP compared to fluorine, which may affect blood-brain barrier penetration .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how is its purity validated?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Formation of the benzothiazole core via condensation of fluorinated anilines with thiourea derivatives under acidic conditions .
  • Step 2: Sequential N-alkylation of the benzothiazole amine with 3-(dimethylamino)propyl chloride, followed by coupling with 3-fluorobenzoyl chloride using a Schotten-Baumann reaction .
  • Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous ether .

Purity Validation:

  • HPLC (High-Performance Liquid Chromatography) is used to assess purity (>95% is typical for pharmacological studies) .
  • NMR Spectroscopy confirms structural integrity, with specific attention to fluorine environments (¹⁹F NMR) and spatial conformation (NOESY for stereochemistry) .

Basic: Which functional groups are critical for biological activity, and how do they influence reactivity?

Answer:
Key functional groups include:

  • Fluorinated Benzothiazole : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neuropharmacological studies .
  • Dimethylaminopropyl Chain : Provides basicity, aiding in solubility under physiological conditions and potential receptor interactions .
  • Benzamide Moiety : Stabilizes the molecule’s planar conformation, facilitating kinase binding via hydrogen bonding .

Reactivity Considerations:

  • The fluorine atoms increase electron-withdrawing effects, directing electrophilic substitution reactions to specific positions on the aromatic rings .

Advanced: How can reaction yields be optimized during the alkylation step?

Answer:
Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during alkylation minimizes side reactions (e.g., over-alkylation) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzothiazole amine, improving reaction rates .
  • Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase interfacial reactivity in biphasic systems .

Yield Analysis:

  • Typical yields range from 60–75%; deviations >10% warrant re-evaluation of stoichiometry or solvent purity .

Advanced: How can structural ambiguities (e.g., tautomerism) be resolved in this compound?

Answer:

  • X-ray Crystallography : Resolves tautomeric forms by identifying protonation states and bond lengths (e.g., distinguishing keto-enol tautomers in the benzamide group) .
  • Dynamic NMR : Monitors temperature-dependent chemical shift changes to detect slow-exchange tautomers .
  • Computational Modeling : DFT (Density Functional Theory) calculations predict energetically favorable tautomers, validated against experimental data .

Biological Activity: What mechanisms underlie its antitumor activity, and how are contradictory data reconciled?

Answer:
Proposed Mechanism:

  • Inhibits kinase pathways (e.g., EGFR or Aurora kinases) by binding to the ATP pocket via the benzamide and fluorobenzothiazole groups .

Addressing Contradictions:

  • Dose-Dependent Effects : Low concentrations may show paradoxical activation of survival pathways, necessitating IC₅₀ validation across multiple cell lines .
  • Metabolic Variability : Species-specific cytochrome P450 metabolism can alter efficacy; use humanized liver models for preclinical testing .

Methodological Recommendations:

  • Kinase Profiling Panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) identify off-target effects .
  • CRISPR Knockout Models : Confirm target specificity by comparing activity in wild-type vs. kinase-deficient cells .

Advanced: How do structural modifications (e.g., halogen substitution) impact SAR?

Answer:
Comparative SAR Studies:

  • Fluorine vs. Chlorine : Fluorine at the benzothiazole 6-position improves metabolic stability but reduces potency compared to chloro derivatives (e.g., CAS 1216677-94-9) .
  • Nitro Group Substitution : Introduced at the benzamide 4-position (e.g., CAS 1216677-94-9) enhances antitumor activity but increases cytotoxicity .

Experimental Design for SAR:

  • Parallel Synthesis : Generate analogs with systematic substitutions (e.g., 2,6-difluoro vs. 2-chloro-6-fluoro) to map electronic effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .

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